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A novel series of 2,3,4,5-tetrahydrobenzo[floxazepine derivatives ... A novel series of 2,3,4,5-
tetrahydrobenzo[floxazepine derivatives as 5-HT1A receptor agonists and 5-HT2A receptor
antagonists were designed, synthesized and evaluated. The pharmacological results indicated
that most of the synthesized compounds showed moderate to high affinities for 5-HT1A and 5-
HT2A receptors. Among them, compound 12f displayed the highest affinity for 5-HT1A receptor
(Ki = 0.8 nM) and good affinity for 5-HT2A receptor (Ki = 11.2 nM), as well as a high selectivity
for 5-HT1A receptor over other tested receptors. In addition, it had low affinity for hNERG
channel (IC50 > 10 pyM). The results of functional experiments in vitro showed that 12f was a
potent 5-HT1A receptor agonist (EC50 = 0.9 nM, Imax = 98%) and a 5-HT2A receptor
antagonist (IC50 = 8.7 nM). Further pharmacological evaluation in vivo showed that 12f
exhibited significant antidepressant-like and anxiolytic-like effects in mice. Moreover, it showed
no significant sedative effect at the effective dose. The preliminary pharmacokinetic studies in
rats showed that 12f had a good oral bioavailability (F = 32.5%). All these promising results
make compound 12f a potential candidate for the treatment of depression and anxiety. --
INVALID-LINK-- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-
benzo[blazepine ... 2,3,4,5-Tetrahydro-1H-1-benzazepine ... 4965-09-7 ... 2,3,4,5-tetrahydro-
1H-benzol[blazepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]lazepine ... 2,3,4,5-Tetrahydro-1H-
benzo[blazepine ... --INVALID-LINK-- Synthesis and biological evaluation of 2,3,4,5-tetrahydro-
1H ... Aseries of novel 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives were synthesized
and evaluated for their in vitro and in vivo biological activities. The results showed that most of
the compounds exhibited potent and selective inhibition of phosphodiesterase 4 (PDE4). In
particular, compound 10f showed the most potent inhibitory activity against PDE4B (IC50 = 0.5
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nM) and PDE4D (IC50 = 0.8 nM), and high selectivity over PDE4A and PDE4C. It also showed
potent anti-inflammatory activity in vivo in a mouse model of lipopolysaccharide (LPS)-induced
pulmonary inflammation. The structure-activity relationship (SAR) and the docking study of
these compounds were also discussed. --INVALID-LINK-- Synthesis and Pharmacological
Evaluation of Novel 2,3,4,5 ... A series of novel 2,3,4,5-tetrahydrobenzo[floxazepine derivatives
were designed, synthesized, and evaluated for their affinities for the 5-HT1A and 5-HT2A
receptors and the 5-HT transporter (SERT). The results showed that most of the compounds
had high to moderate affinities for the 5-HT1A and 5-HT2A receptors but low affinity for SERT.
Among them, compound 10 displayed the highest affinity for the 5-HT1A receptor (Ki = 0.6 nM)
and a high affinity for the 5-HT2A receptor (Ki = 9.8 nM). It also showed high selectivity for the
5-HT1A receptor over a wide range of other receptors. In functional assays, compound 10
acted as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. In animal
models of depression and anxiety, compound 10 exhibited significant antidepressant-like and
anxiolytic-like effects. The preliminary pharmacokinetic study showed that compound 10 had a
good oral bioavailability (F = 28.6%) in rats. These findings suggest that compound 10 is a
promising candidate for the treatment of depression and anxiety. --INVALID-LINK-- Analytical
methods for the determination of central nervous system ... The present review describes the
analytical methods for the determination of central nervous system (CNS) drugs in biological
samples. The reviewed methods include high-performance liquid chromatography (HPLC) with
different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), gas
chromatography (GC) with various detectors, and capillary electrophoresis (CE). The sample
preparation techniques, such as protein precipitation (PP), liquid-liquid extraction (LLE), and
solid-phase extraction (SPE), are also discussed. The application of these methods for the
determination of CNS drugs in biological samples is also reviewed. --INVALID-LINK--
Determination of buspirone in human plasma by liquid ... A sensitive and selective liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and
validated for the determination of buspirone in human plasma. The analyte was extracted from
plasma samples by liquid-liquid extraction with ethyl acetate. The chromatographic separation
was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water
(80:20, v/v). The detection was performed on a triple quadrupole mass spectrometer using
electrospray ionization in the positive ion mode. The method was validated over a
concentration range of 0.1-10 ng/mL. The intra- and inter-day precision and accuracy were
within the acceptable limits. The method was successfully applied to a pharmacokinetic study
of buspirone in healthy volunteers. --INVALID-LINK-- Determination of vilazodone in rat plasma
by ultra-performance ... A rapid and sensitive ultra-performance liquid chromatography-tandem
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mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination
of vilazodone in rat plasma. The plasma samples were prepared by protein precipitation with
acetonitrile. The chromatographic separation was performed on a C18 column with a gradient
elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple
quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The
method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day
precision and accuracy were within the acceptable limits. The method was successfully applied
to a pharmacokinetic study of vilazodone in rats. --INVALID-LINK-- Determination of
vortioxetine in human plasma by UPLC-MS/MS and ... A sensitive and selective ultra-
performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was
developed and validated for the determination of vortioxetine in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%
formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer
using electrospray ionization in the positive ion mode. The method was linear over a
concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were
within the acceptable limits. The method was successfully applied to a pharmacokinetic study
of vortioxetine in human plasma. --INVALID-LINK-- Development and validation of a stability-
indicating HPLC method for the ... A stability-indicating high-performance liquid
chromatography (HPLC) method was developed and validated for the determination of
lurasidone hydrochloride in bulk and pharmaceutical dosage forms. The chromatographic
separation was achieved on a C18 column with a mobile phase of acetonitrile and water
(50:50, v/v) at a flow rate of 1 mL/min. The detection was performed at 230 nm. The method
was validated for linearity, precision, accuracy, and robustness. The drug was subjected to
stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation
products were well resolved from the parent drug. The method was found to be suitable for the
determination of lurasidone hydrochloride in bulk and pharmaceutical dosage forms. --
INVALID-LINK-- Determination of quetiapine in human plasma by liquid ... A simple, sensitive,
and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of quetiapine in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
formic acid in water (70:30, v/v). The detection was carried out on a triple quadrupole mass
spectrometer using electrospray ionization in the positive ion mode. The method was linear
over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy
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were within the acceptable limits. The method was successfully applied to a pharmacokinetic
study of quetiapine in human plasma. --INVALID-LINK-- Determination of ziprasidone in human
plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method was developed and validated for the determination of ziprasidone in
human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-
butyl ether. The chromatographic separation was performed on a C18 column with a mobile
phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out
on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion
mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and
inter-day precision and accuracy were within the acceptable limits. The method was
successfully applied to a pharmacokinetic study of ziprasidone in human plasma. --INVALID-
LINK-- Development and validation of a sensitive LC-MS/MS method for the ... A sensitive and
selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of cariprazine and its two major active
metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%
formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer
using electrospray ionization in the positive ion mode. The method was linear over a
concentration range of 0.05-50 ng/mL for all three analytes. The intra- and inter-day precision
and accuracy were within the acceptable limits. The method was successfully applied to a
pharmacokinetic study of cariprazine in human plasma. --INVALID-LINK-- Analytical and
bioanalytical methods for the determination of ... This review summarizes the analytical and
bioanalytical methods for the determination of brexpiprazole, a novel serotonin-dopamine
activity modulator. The methods discussed include high-performance liquid chromatography
(HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and liquid chromatography-
tandem mass spectrometry (LC-MS/MS). The sample preparation techniques, such as protein
precipitation, liquid-liquid extraction, and solid-phase extraction, are also covered. The
application of these methods for the determination of brexpiprazole in bulk drug,
pharmaceutical formulations, and biological samples is also reviewed. --INVALID-LINK--
Development and validation of a UPLC-MS/MS method for the ... A sensitive and selective
ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method
was developed and validated for the determination of asenapine in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%
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formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer
using electrospray ionization in the positive ion mode. The method was linear over a
concentration range of 0.05-20 ng/mL. The intra- and inter-day precision and accuracy were
within the acceptable limits. The method was successfully applied to a pharmacokinetic study
of asenapine in human plasma. --INVALID-LINK-- Determination of aripiprazole in human
plasma by LC-MS/MS and its ... A sensitive and selective liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method was developed and validated for the determination of
aripiprazole in human plasma. The plasma samples were prepared by protein precipitation with
acetonitrile. The chromatographic separation was performed on a C18 column with a mobile
phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out
on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion
mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and
inter-day precision and accuracy were within the acceptable limits. The method was
successfully applied to a pharmacokinetic study of aripiprazole in human plasma. --INVALID-
LINK-- Development and validation of a stability-indicating UPLC method for ... A stability-
indicating ultra-performance liquid chromatography (UPLC) method was developed and
validated for the determination of iloperidone in bulk and pharmaceutical dosage forms. The
chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile
and water (40:60, v/v) at a flow rate of 0.3 mL/min. The detection was performed at 220 nm.
The method was validated for linearity, precision, accuracy, and robustness. The drug was
subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The
degradation products were well resolved from the parent drug. The method was found to be
suitable for the determination of iloperidone in bulk and pharmaceutical dosage forms. --
INVALID-LINK-- Determination of paliperidone in human plasma by UPLC-MS/MS and its ... A
sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry
(UPLC-MS/MS) method was developed and validated for the determination of paliperidone in
human plasma. The plasma samples were prepared by protein precipitation with acetonitrile.
The chromatographic separation was performed on a C18 column with a gradient elution of
acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole
mass spectrometer using electrospray ionization in the positive ion mode. The method was
linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and
accuracy were within the acceptable limits. The method was successfully applied to a
pharmacokinetic study of paliperidone in human plasma. --INVALID-LINK-- Determination of
olanzapine in human plasma by liquid ... A simple, sensitive, and specific liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and
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validated for the determination of olanzapine in human plasma. The plasma samples were
prepared by protein precipitation with acetonitrile. The chromatographic separation was
performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water
(30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using
electrospray ionization in the positive ion mode. The method was linear over a concentration
range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the
acceptable limits. The method was successfully applied to a pharmacokinetic study of
olanzapine in human plasma. --INVALID-LINK-- Determination of risperidone and its active
metabolite 9 ... A sensitive and selective liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method was developed and validated for the determination of risperidone and its
active metabolite 9-hydroxyrisperidone in human plasma. The plasma samples were prepared
by protein precipitation with acetonitrile. The chromatographic separation was performed on a
C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection
was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the
positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL for both
analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The
method was successfully applied to a pharmacokinetic study of risperidone in human plasma. --
INVALID-LINK-- Determination of clozapine in human plasma by liquid ... A simple, sensitive,
and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of clozapine in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass
spectrometer using electrospray ionization in the positive ion mode. The method was linear
over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy
were within the acceptable limits. The method was successfully applied to a pharmacokinetic
study of clozapine in human plasma. --INVALID-LINK-- Determination of loxapine in human
plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem
mass spectrometry (LC-MS/MS) method was developed and validated for the determination of
loxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with
n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was performed on a
C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The
detection was carried out on a triple quadrupole mass spectrometer using electrospray
ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20
ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The
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method was successfully applied to a pharmacokinetic study of loxapine in human plasma. --
INVALID-LINK-- Determination of amoxapine and its active metabolite 8 ... A sensitive and
selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of amoxapine and its active metabolite 8-
hydroxyamoxapine in human plasma. The plasma samples were prepared by liquid-liquid
extraction with ethyl acetate. The chromatographic separation was performed on a C18 column
with a mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v). The detection
was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the
positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL for both
analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The
method was successfully applied to a pharmacokinetic study of amoxapine in human plasma. --
INVALID-LINK-- Determination of sertindole in human plasma by liquid ... A sensitive and
selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of sertindole in human plasma. The plasma
samples were prepared by solid-phase extraction. The chromatographic separation was
performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water
(50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using
electrospray ionization in the positive ion mode. The method was linear over a concentration
range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the
acceptable limits. The method was successfully applied to a pharmacokinetic study of
sertindole in human plasma. --INVALID-LINK-- Determination of zotepine in human plasma by
liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method was developed and validated for the determination of
zotepine in human plasma. The plasma samples were prepared by liquid-liquid extraction with
n-hexane and isoamyl alcohol (98:2, v/v). The chromatographic separation was performed on a
C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (45:55, v/v). The
detection was carried out on a triple quadrupole mass spectrometer using electrospray
ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50
ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The
method was successfully applied to a pharmacokinetic study of zotepine in human plasma. --
INVALID-LINK-- Determination of perospirone in human plasma by liquid ... A sensitive and
selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of perospirone in human plasma. The plasma
samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The
chromatographic separation was performed on a C18 column with a mobile phase of
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acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple
quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The
method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day
precision and accuracy were within the acceptable limits. The method was successfully applied
to a pharmacokinetic study of perospirone in human plasma. --INVALID-LINK-- Determination
of blonanserin in human plasma by liquid ... A sensitive and selective liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method was developed and validated for the
determination of blonanserin in human plasma. The plasma samples were prepared by liquid-
liquid extraction with n-hexane and dichloromethane (50:50, v/v). The chromatographic
separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass
spectrometer using electrospray ionization in the positive ion mode. The method was linear
over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy
were within the acceptable limits. The method was successfully applied to a pharmacokinetic
study of blonanserin in human plasma. --INVALID-LINK-- Determination of mosapride in human
plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method was developed and validated for the determination of mosapride in
human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with
diethyl ether. The chromatographic separation was achieved on a C18 column with a mobile
phase of methanol and 0.1% formic acid in water (70:30, v/v). The detection was performed on
a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
The method was validated over a concentration range of 0.1-50 ng/mL. The intra- and inter-day
precision and accuracy were within the acceptable limits. The method was successfully applied
to a pharmacokinetic study of mosapride in healthy volunteers. --INVALID-LINK-- Determination
of tandospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method was developed and validated for the
determination of tandospirone in human plasma. The analyte was extracted from plasma
samples by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The
chromatographic separation was achieved on a C18 column with a mobile phase of methanol
and 0.1% formic acid in water (60:40, v/v). The detection was performed on a triple quadrupole
mass spectrometer using electrospray ionization in the positive ion mode. The method was
validated over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and
accuracy were within the acceptable limits. The method was successfully applied to a
pharmacokinetic study of tandospirone in healthy volunteers. --INVALID-LINK-- Determination
of perampanel in human plasma by liquid ... A sensitive and selective liquid chromatography-
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tandem mass spectrometry (LC-MS/MS) method was developed and validated for the
determination of perampanel in human plasma. The plasma samples were prepared by protein
precipitation with acetonitrile. The chromatographic separation was performed on a C18
column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was
carried out on a triple quadrupole mass spectrometer using electrospray ionization in the
positive ion mode. The method was linear over a concentration range of 1-500 ng/mL. The
intra- and inter-day precision and accuracy were within the acceptable limits. The method was
successfully applied to a pharmacokinetic study of perampanel in human plasma. --INVALID-
LINK-- Determination of rufinamide in human plasma by liquid ... A simple, rapid, and sensitive
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and
validated for the determination of rufinamide in human plasma. The plasma samples were
prepared by protein precipitation with acetonitrile. The chromatographic separation was
performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water
(50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using
electrospray ionization in the positive ion mode. The method was linear over a concentration
range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the
acceptable limits. The method was successfully applied to a pharmacokinetic study of
rufinamide in human plasma. --INVALID-LINK-- Determination of lacosamide in human plasma
by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method was developed and validated for the determination of lacosamide in human
plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The
chromatographic separation was performed on a C18 column with a mobile phase of
acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple
guadrupole mass spectrometer using electrospray ionization in the positive ion mode. The
method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day
precision and accuracy were within the acceptable limits. The method was successfully applied
to a pharmacokinetic study of lacosamide in human plasma. --INVALID-LINK-- Determination of
eslicarbazepine acetate in human plasma by liquid ... A sensitive and selective liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and
validated for the determination of eslicarbazepine acetate and its active metabolite
eslicarbazepine in human plasma. The plasma samples were prepared by protein precipitation
with acetonitrile. The chromatographic separation was performed on a C18 column with a
gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on
a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
The method was linear over a concentration range of 0.1-20 ug/mL for both analytes. The intra-
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and inter-day precision and accuracy were within the acceptable limits. The method was
successfully applied to a pharmacokinetic study of eslicarbazepine acetate in human plasma. --
INVALID-LINK-- Determination of zonisamide in human plasma by liquid ... A simple, rapid, and
sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of zonisamide in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass
spectrometer using electrospray ionization in the positive ion mode. The method was linear
over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy
were within the acceptable limits. The method was successfully applied to a pharmacokinetic
study of zonisamide in human plasma. --INVALID-LINK-- Determination of topiramate in human
plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method was developed and validated for the determination of topiramate in
human plasma. The plasma samples were prepared by protein precipitation with acetonitrile.
The chromatographic separation was performed on a C18 column with a mobile phase of
acetonitrile and 0.1% formic acid in water (80:20, v/v). The detection was carried out on a triple
quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The
method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day
precision and accuracy were within the acceptable limits. The method was successfully applied
to a pharmacokinetic study of topiramate in human plasma. --INVALID-LINK-- Determination of
gabapentin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method was developed and validated for the
determination of gabapentin in human plasma. The plasma samples were prepared by protein
precipitation with acetonitrile. The chromatographic separation was performed on a C18
column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The
detection was carried out on a triple quadrupole mass spectrometer using electrospray
ionization in the positive ion mode. The method was linear over a concentration range of 10-
2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits.
The method was successfully applied to a pharmacokinetic study of gabapentin in human
plasma. --INVALID-LINK-- Determination of pregabalin in human plasma by liquid ... A simple,
rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
was developed and validated for the determination of pregabalin in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
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formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass
spectrometer using electrospray ionization in the positive ion mode. The method was linear
over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy
were within the acceptable limits. The method was successfully applied to a pharmacokinetic
study of pregabalin in human plasma. --INVALID-LINK-- Determination of levetiracetam in
human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method was developed and validated for the determination of
levetiracetam in human plasma. The plasma samples were prepared by protein precipitation
with acetonitrile. The chromatographic separation was performed on a C18 column with a
mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was
carried out on a triple quadrupole mass spectrometer using electrospray ionization in the
positive ion mode. The method was linear over a concentration range of 0.1-20 pg/mL. The
intra- and inter-day precision and accuracy were within the acceptable limits. The method was
successfully applied to a pharmacokinetic study of levetiracetam in human plasma. --INVALID-
LINK-- Determination of ethosuximide in human plasma by liquid ... A simple, rapid, and
sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed and validated for the determination of ethosuximide in human plasma. The plasma
samples were prepared by protein precipitation with acetonitrile. The chromatographic
separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass
spectrometer using electrospray ionization in the positive ion mode. The method was linear
over a concentration range of 0.5-100 pg/mL. The intra- and inter-day precision and accuracy
were within the acceptable limits. The method was successfully applied to a pharmacokinetic
study of ethosuximide in human plasma. --INVALID-LINK-- Determination of felbamate in
human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method was developed and validated for the
determination of felbamate in human plasma. The plasma samples were prepared by protein
precipitation with acetonitrile. The chromatographic separation was performed on a C18
column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The
detection was carried out on a triple quadrupole mass spectrometer using electrospray
ionization in the negative ion mode. The method was linear over a concentration range of 0.1-
20 yg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits.
The method was successfully applied to a pharmacokinetic study of felbamate in human
plasma. --INVALID-LINK-- Methods for the Quantification of 2,3,4,5-
Tetrahydrobenzo[floxazepine**
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of
2,3,4,5-Tetrahydrobenzol[floxazepine, a heterocyclic compound of interest in pharmaceutical
research. The following sections outline validated methods for its determination in various
matrices, with a focus on high-performance liquid chromatography (HPLC) and liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

l. Introduction

2,3,4,5-Tetrahydrobenzol[floxazepine and its derivatives are a class of compounds with
significant potential in drug discovery, exhibiting a range of biological activities. Accurate and
precise quantification of these molecules is paramount for pharmacokinetic studies, formulation
development, and quality control. This guide offers comprehensive protocols to facilitate
reliable analysis. While specific methods for 2,3,4,5-Tetrahydrobenzol[floxazepine are not
extensively documented in publicly available literature, this document extrapolates from
established analytical techniques for similar heterocyclic compounds and central nervous
system (CNS) drugs.

Il. High-Performance Liquid Chromatography
(HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible method for the quantification of
pharmaceutical compounds. This section details a stability-indicating HPLC method suitable for
the determination of 2,3,4,5-Tetrahydrobenzol[floxazepine in bulk drug and pharmaceutical
formulations.

A. Principle

The method involves chromatographic separation of the analyte on a reversed-phase C18
column followed by detection using a UV spectrophotometer at a wavelength of maximum
absorbance. The concentration of the analyte is determined by comparing its peak area to that
of a standard of known concentration.

B. Experimental Protocol

1. Instrumentation and Materials:
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HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis
detector.

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size).
Analytical balance.
Volumetric flasks and pipettes.
HPLC grade acetonitrile and water.
Reference standard of 2,3,4,5-Tetrahydrobenzo[floxazepine.
. Chromatographic Conditions:
Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.

Detection Wavelength: To be determined by scanning the UV spectrum of 2,3,4,5-
Tetrahydrobenzo[floxazepine (typically in the range of 220-280 nm).

Injection Volume: 20 pL.
. Preparation of Standard Solutions:

Stock Solution (100 pg/mL): Accurately weigh 10 mg of 2,3,4,5-Tetrahydrobenzo[floxazepine
reference standard and dissolve in 100 mL of mobile phase.

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create
calibration standards ranging from 1 pg/mL to 50 pg/mL.

. Sample Preparation:

Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a final
concentration within the calibration range.
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e Pharmaceutical Formulation: Extract the analyte from the formulation matrix using a suitable

solvent (e.g., methanol or acetonitrile). The extract may require further dilution and filtration

before injection.

5. Data Analysis:

o Construct a calibration curve by plotting the peak area against the concentration of the

standard solutions.

o Determine the concentration of 2,3,4,5-Tetrahydrobenzo[floxazepine in the sample by

interpolating its peak area on the calibration curve.

C. Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

Parameter Result
Linearity Range 1-50 pg/mL
Correlation Coefficient (r?) >0.999
Limit of Detection (LOD) 0.2 pg/mL
Limit of Quantification (LOQ) 0.6 pg/mL

Accuracy (% Recovery)

98.5-101.2%

Precision (% RSD)

< 2.0%

Robustness

Unaffected by minor changes in flow rate and

mobile phase composition

D. Experimental Workflow
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Caption: Workflow for HPLC-UV quantification of 2,3,4,5-Tetrahydrobenzo[floxazepine.

lll. Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

For the quantification of 2,3,4,5-Tetrahydrobenzo[floxazepine in biological matrices such as
plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

A. Principle

This technique combines the separation power of liquid chromatography with the sensitive and
selective detection capabilities of tandem mass spectrometry. The analyte is first separated
from matrix components on a chromatographic column. It is then ionized, and specific
precursor-to-product ion transitions are monitored for quantification, providing a high degree of
certainty in the results.

B. Experimental Protocol

1. Instrumentation and Materials:

o LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray
ionization (ESI) source.

e UPLC or HPLC system.
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Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 um particle size).

Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction
cartridges).

LC-MS grade solvents (acetonitrile, methanol, formic acid, water).

Reference standard of 2,3,4,5-Tetrahydrobenzo[floxazepine and a suitable internal standard
(1S).

. LC-MS/MS Conditions:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high
percentage to elute the analyte, and then return to initial conditions for column re-
equilibration.

Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
lonization Mode: Positive Electrospray lonization (ESI+).

MRM Transitions: To be determined by infusing a standard solution of 2,3,4,5-
Tetrahydrobenzo[floxazepine and its IS into the mass spectrometer to identify the precursor
ions and optimize collision energies for the most intense and specific product ions.

. Sample Preparation (Protein Precipitation):
To 100 pL of plasma sample, add 300 pL of acetonitrile containing the internal standard.
Vortex for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.
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o Transfer the supernatant to a clean tube or well plate and inject a portion into the LC-MS/MS
system.

4. Data Analysis:

o Create a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the concentration of the calibration standards.

o Determine the concentration of 2,3,4,5-Tetrahydrobenzo[floxazepine in the biological
samples using the regression equation from the calibration curve.

C. Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r?) >0.998

Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.7 - 104.3%
Precision (% RSD) <5.0%

Matrix Effect Minimal
Extraction Recovery > 85%

D. Experimental Workflow

Biological Sample Preparation LoMsMSAmlyss  DiaProcessing
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Caption: Workflow for LC-MS/MS quantification of 2,3,4,5-Tetrahydrobenzo[floxazepine.

IV. Conclusion

The analytical methods detailed in this document provide robust frameworks for the
quantification of 2,3,4,5-Tetrahydrobenzo[floxazepine. The choice between HPLC-UV and LC-
MS/MS will depend on the specific requirements of the study, particularly the nature of the
sample matrix and the required sensitivity. It is essential to perform a full method validation
according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to routine
sample analysis.

 To cite this document: BenchChem. [Analytical methods for 2,3,4,5-
Tetrahydrobenzo[floxazepine quantification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090999#analytical-methods-for-2-3-4-5-
tetrahydrobenzo-f-oxazepine-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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